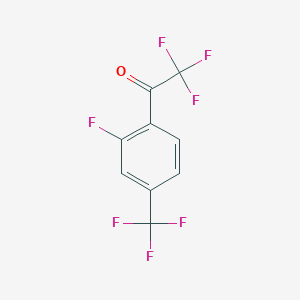
4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of trifluoromethyl and tetrafluoroacetophenone groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its significant electronegativity and ability to influence the chemical behavior of the molecules it is part of .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of aryl iodides with trifluoromethyl copper, which allows for the incorporation of the trifluoromethyl group into the aromatic ring . Another approach involves the use of sulfur tetrafluoride to convert carboxylic acids into trifluoromethyl groups .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Swarts reaction, which involves the treatment of trihalomethyl compounds with antimony trifluoride, is one such method. This reaction is favored for its ability to produce large quantities of trifluoromethylated compounds with high yield .
化学反应分析
Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学研究应用
4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its stability and reactivity are advantageous
作用机制
The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The compound’s high electronegativity allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
相似化合物的比较
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the acetophenone structure.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.
Trifluoromethylpyridine: Features a trifluoromethyl group on a pyridine ring
Uniqueness: 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is unique due to the combination of trifluoromethyl and tetrafluoroacetophenone groups, which confer distinct chemical properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry .
属性
分子式 |
C9H3F7O |
|---|---|
分子量 |
260.11 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3H |
InChI 键 |
LQUBTWYHSXPTNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



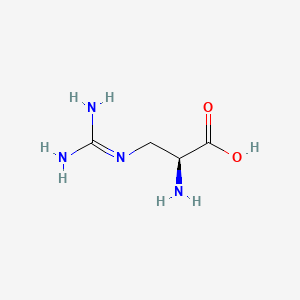
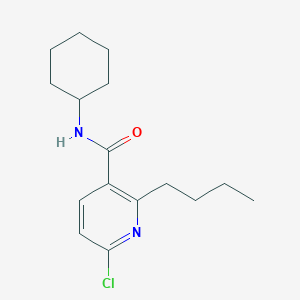
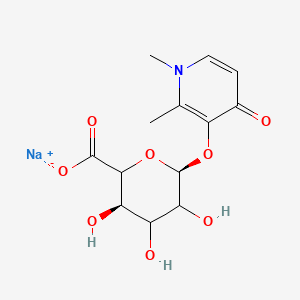
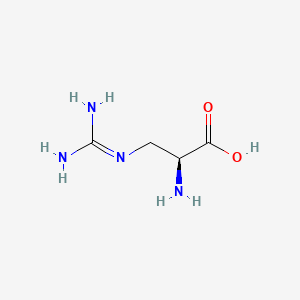
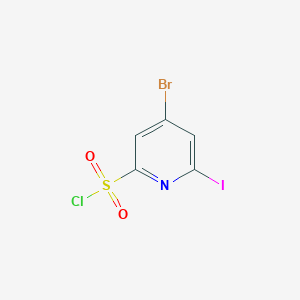
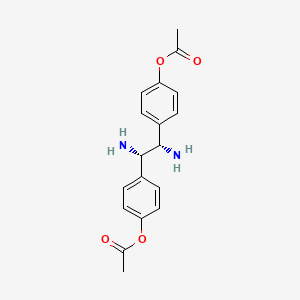
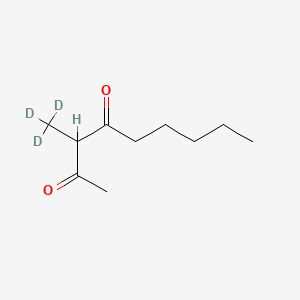



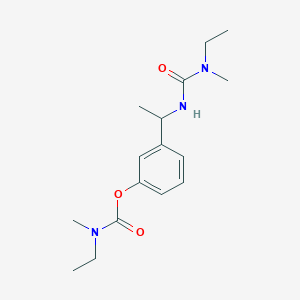

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
